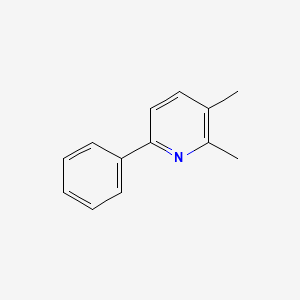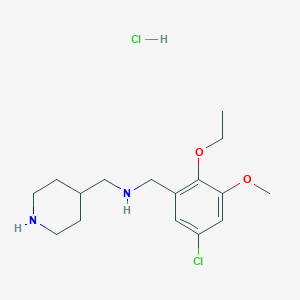
1,4-bis(heptyloxy)-2,5-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(heptyloxy)-2,5-dinitrobenzene (BDNB) is a chemical compound that has been extensively studied for its applications in scientific research. BDNB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of PKC activity by BDNB has significant implications in the fields of pharmacology, neuroscience, and cancer research.
作用机制
1,4-bis(heptyloxy)-2,5-dinitrobenzene binds to the catalytic domain of PKC, inhibiting its activity by preventing the binding of ATP to the kinase domain. The inhibition of PKC activity by 1,4-bis(heptyloxy)-2,5-dinitrobenzene leads to a decrease in the phosphorylation of downstream substrates, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been shown to inhibit the release of neurotransmitters, including glutamate and acetylcholine. Additionally, 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC.
实验室实验的优点和局限性
One advantage of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene in lab experiments is its high potency and specificity for PKC inhibition. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to be a more potent inhibitor of PKC than other commonly used inhibitors, such as staurosporine and bisindolylmaleimide. However, one limitation of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene is its low solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
未来方向
There are several future directions for the study of 1,4-bis(heptyloxy)-2,5-dinitrobenzene and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1,4-bis(heptyloxy)-2,5-dinitrobenzene. Additionally, the study of the effects of PKC inhibition by 1,4-bis(heptyloxy)-2,5-dinitrobenzene on other cellular processes, such as autophagy and inflammation, could provide valuable insights into the role of PKC in these processes. Finally, the development of novel drug delivery systems for 1,4-bis(heptyloxy)-2,5-dinitrobenzene could improve its solubility and bioavailability, making it a more effective tool compound for scientific research.
合成方法
1,4-bis(heptyloxy)-2,5-dinitrobenzene can be synthesized by the reaction of 1,4-dihydroxy-2,5-dinitrobenzene with heptyl bromide in the presence of potassium carbonate. The reaction yields 1,4-bis(heptyloxy)-2,5-dinitrobenzene as a yellow crystalline solid with a melting point of 124-126°C.
科学研究应用
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been widely used as a tool compound in the study of PKC signaling pathways. It has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCη and PKCθ. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been used to investigate the role of PKC in various cellular processes, including neurotransmitter release, synaptic plasticity, and long-term potentiation (LTP). 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been used to study the effects of PKC inhibition on cancer cell proliferation and apoptosis.
属性
IUPAC Name |
1,4-diheptoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMQGMKZXDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(heptyloxy)-2,5-dinitrobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole](/img/structure/B6079642.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)
![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)

![ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6079662.png)
![N-allyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6079669.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6079681.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)